ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate
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Overview
Description
Ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate typically involves the diazotization of 4-chloroaniline followed by coupling with ethyl acetoacetate. The reaction conditions often require an acidic medium and a temperature-controlled environment to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biological stain or dye.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The specific pathways and targets depend on the context of its application, such as its use as a dye or therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate
- Ethyl (Z)-2-[(4-methylphenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate
- Ethyl (Z)-2-[(4-nitrophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate
Uniqueness
Ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C12H11ClN2O4 |
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Molecular Weight |
282.68 g/mol |
IUPAC Name |
ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H11ClN2O4/c1-2-19-12(18)11(10(17)7-16)15-14-9-5-3-8(13)4-6-9/h3-7,17H,2H2,1H3/b11-10-,15-14? |
InChI Key |
UYEALTXHRVODGT-VSSPFPLZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C=O)/O)/N=NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)C(=C(C=O)O)N=NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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